2-Chloro-3-ethynylquinoline

Descripción general

Descripción

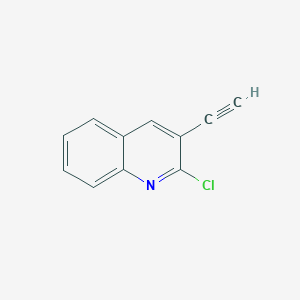

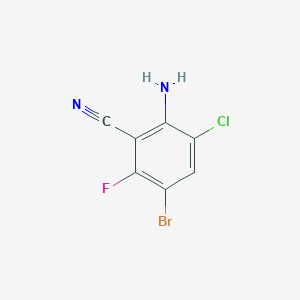

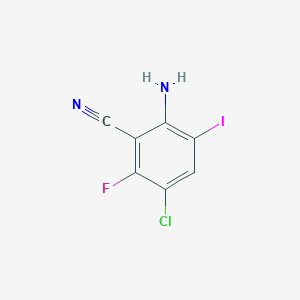

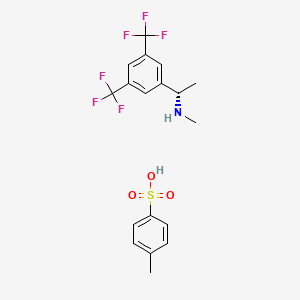

“2-Chloro-3-ethynylquinoline” is a chemical compound with the molecular formula C11H6ClN . It is a derivative of quinoline, a class of compounds that are known for their diverse biological activities .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to this compound, has been described in the literature. The synthetic routes often involve the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Another green synthetic method involves the use of microwave, ultrasound, and grinding/solvent-free/water as solvent .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 . This indicates the presence of a quinoline ring system with a chlorine atom at the 2nd position and an ethynyl group at the 3rd position .

Chemical Reactions Analysis

The chemical reactions of 2-chloroquinoline-3-carbaldehydes, which are related to this compound, have been extensively studied. These reactions are often classified into addition, reduction, condensation, and substitution reactions . For instance, the reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gives the respective quinolinyl-pyranopyrazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.64 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 193 . It also has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2-Chloroquinoline derivatives, including 2-Chloro-3-ethynylquinoline, are significant for synthesizing various quinoline ring systems. These compounds are useful in constructing fused or binary heterocyclic systems. Such synthetic applications have a broad range of implications in the field of organic and medicinal chemistry (Hamama et al., 2018).

Biological Evaluation and Antimicrobial Activity

- Quinolines, including this compound, have been evaluated for their antimicrobial properties. Various derivatives of 2-Chloroquinolines have shown inhibition against a range of microorganisms, indicating their potential in developing new antimycotic agents (Cziáky et al., 1996).

Copper-Free Sonogashira Coupling and Chemical Reactions

- This compound has been utilized in copper-free Sonogashira coupling reactions with phenyl acetylene. This process is important for the synthesis of various organic compounds, demonstrating the versatility of 2-Chloroquinolines in organic synthesis (Chandra et al., 2008).

Formation of Mesomeric Betaines

- Research involving 3-Ethynylquinoline, a related compound, showed that it could be used to form mesomeric betaines. These findings can be relevant in understanding the chemical behavior of similar compounds like this compound (Schmidt et al., 2016).

Structural and Spectroscopic Investigation

- Detailed structural and spectroscopic studies of this compound and its derivatives have been conducted. These studies are crucial for understanding the molecular characteristics and potential applications of these compounds in various scientific domains (Kose et al., 2018).

Direcciones Futuras

The future directions for “2-Chloro-3-ethynylquinoline” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As quinoline derivatives are known for their diverse biological activities, “this compound” could be a potential candidate for the development of new drugs .

Mecanismo De Acción

Target of Action

2-Chloro-3-ethynylquinoline is a derivative of quinoline, a biologically active class of compounds known for their diverse biological activities Quinoline derivatives are known to exhibit antimicrobial activity, suggesting that their targets may include various enzymes or structures within microbial cells .

Mode of Action

Quinoline derivatives are known to interact with their targets in a way that inhibits the growth and proliferation of microbial cells . This interaction could involve binding to a specific enzyme or other cellular structure, disrupting its normal function and leading to cell death .

Biochemical Pathways

Given the antimicrobial activity of quinoline derivatives, it is likely that they affect pathways related to microbial growth and proliferation . These could include pathways involved in DNA replication, protein synthesis, or cell wall synthesis .

Pharmacokinetics

The molecular weight of this compound is 18762 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The result of this compound’s action is the inhibition of microbial growth and proliferation . This is likely achieved through its interaction with its targets within microbial cells, leading to cell death .

Análisis Bioquímico

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-chloro-3-ethynylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPMJQRHVZSWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B3070061.png)

![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3070092.png)

amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B3070115.png)